Step 1: 1,4-benzodioxan-6-amine is reacted with 4-chlorobenzenesulfonyl chloride in the presence of 10% aqueous sodium carbonate (Na2CO3) to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide.
Step 2: The product from Step 1 is further reacted with benzyl chloride in N,N-dimethylformamide (DMF) using lithium hydride as a base to afford the target compound N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide.
N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide exhibited moderate inhibitory potential against acetylcholinesterase (AChE), a key enzyme involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a promising therapeutic approach for Alzheimer's disease, as it can help to increase acetylcholine levels in the brain.
N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. This suggests its potential applicability in the development of new therapeutic agents for Alzheimer's disease, a neurodegenerative disorder characterized by cholinergic deficits.
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 17729-30-5
CAS No.: 19039-02-2
CAS No.: 186825-39-8
CAS No.: 919005-14-4